molecular formula C9H7NO3 B031610 N-(Hydroxymethyl)phthalimide CAS No. 118-29-6

N-(Hydroxymethyl)phthalimide

Cat. No.: B031610
CAS No.: 118-29-6
M. Wt: 177.16 g/mol
InChI Key: MNSGOOCAMMSKGI-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)phthalimide (NHMP) is a derivative of phthalimide with the molecular formula C₉H₇NO₃ (often misreported as C₈H₅NO₃ due to structural similarities; corrected based on synthesis protocols in ). It features a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the phthalimide core. This compound is notable for its dual reactivity: the hydroxymethyl group participates in nucleophilic substitutions, while the phthalimide moiety stabilizes intermediates in organic synthesis.

Preparation Methods

Conventional Synthesis via Phthalic Anhydride and Formaldehyde

The most widely documented method for synthesizing N-(hydroxymethyl)phthalimide involves the reaction of phthalic anhydride with formaldehyde under basic conditions. This approach leverages the nucleophilic reactivity of the phthalimide nitrogen to form the hydroxymethyl adduct.

Reaction Mechanism and Conditions

  • Reactants :

    • Phthalic anhydride (C₈H₄O₃)

    • Aqueous formaldehyde (37% w/w)

  • Catalyst :

    • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack.

  • Solvent System :

    • Water or mixed aqueous-organic solvents (e.g., dioxane/water) enhance solubility and reaction efficiency .

  • Temperature and Time :

    • Optimal conditions: 50–60°C for 2–3 hours.

  • Workup :

    • The product is isolated via crystallization from ethanol, yielding white crystals with a melting point of 140–147°C .

Performance Metrics

ParameterValueSource
Yield80–85%
Purity (HPLC)≥97%
Melting Point140–147°C

Alternative Industrial-Scale Method Using Dioxane-Water Solvent

A patent-pending method (CN1239715A) describes an optimized synthesis using phthalic anhydride and hydroxylamine hydrochloride in a dioxane-water solvent system . While this method primarily targets N-hydroxyphthalimide, adjustments to stoichiometry and reaction conditions enable the selective formation of this compound.

Key Process Parameters

  • Solvent Composition :

    • Dioxane (C₄H₈O₂) and water in a 9:1 volume ratio to balance reactivity and solubility .

  • Temperature Profile :

    • 100–105°C for 2 hours to maximize conversion .

  • Product Isolation :

    • Solvent recovery via reduced-pressure distillation, followed by vacuum drying .

Comparative Analysis

MetricConventional MethodIndustrial Method
Yield80–85%90–95%
Solvent SystemAqueousDioxane-water
Reaction Time2–3 hours2 hours
Byproduct FormationModerateMinimal

Mechanistic Insights and Byproduct Mitigation

The hydroxymethylation reaction proceeds through a nucleophilic addition-elimination mechanism:

  • Deprotonation : Base abstracts a proton from the phthalimide nitrogen, generating a nucleophilic amide ion.

  • Formaldehyde Addition : The amide ion attacks formaldehyde, forming a hemiaminal intermediate.

  • Rearomatization : Elimination of water yields the stabilized this compound.

Common Byproducts :

  • Phthalic acid : Forms via hydrolysis of unreacted phthalic anhydride.

  • Dimeric species : Result from over-hydroxymethylation, minimized by controlling formaldehyde stoichiometry.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Modern production facilities employ continuous flow reactors to enhance mixing efficiency and temperature control. This approach reduces reaction times by 30% compared to batch processes.

Solvent Recycling

Dioxane-water systems allow for >90% solvent recovery through fractional distillation, reducing waste and operational costs .

Quality Control Protocols

  • HPLC Analysis : Monitors residual phthalic anhydride (<0.5% threshold) .

  • Melting Point Verification : Ensures product consistency (140–147°C) .

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalimide.

    Reduction: It can be reduced to form phthalimidomethane.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under basic conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The applications of N-(Hydroxymethyl)phthalimide can be categorized into several key areas:

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound derivatives against pathogenic fungi, particularly species of Candida. For instance, N-butylphthalimide (NBP), a derivative, was found to exhibit significant antifungal activity with a minimum inhibitory concentration (MIC) of 100 µg/ml against fluconazole-resistant C. albicans and C. parapsilosis. The compound also inhibited biofilm formation and hyphal growth, which are critical factors in fungal virulence .

Insecticidal Activity

Research indicates that N-hydroxymethyl phthalimide derivatives possess insecticidal properties. A study synthesized various derivatives that were tested for their efficacy against different insect species. The results highlighted their potential as environmentally friendly pesticides with low toxicity to aquatic organisms .

Biological Signaling Pathways

This compound has been implicated in modulating various biological signaling pathways, including apoptosis, autophagy, and immune responses. It interacts with key proteins involved in cell cycle regulation and inflammatory responses, making it a candidate for therapeutic applications in cancer and autoimmune diseases .

Antibody-Drug Conjugates (ADCs)

The compound serves as a building block for the development of antibody-drug conjugates, which are designed to deliver cytotoxic agents selectively to cancer cells. Its ability to form stable linkages with antibodies enhances the efficacy of targeted therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antifungal ActivityInhibition of Candida species growth and biofilm formationNBP showed MIC of 100 µg/ml against resistant strains
Insecticidal ActivityEfficacy against various insect pestsLow toxicity to non-target aquatic organisms
Biological SignalingModulation of apoptosis and immune responsesInfluences pathways related to cancer therapy
Antibody-Drug ConjugatesBuilding block for targeted cancer therapiesEnhances delivery of cytotoxic agents

Case Studies

Case Study 1: Antifungal Efficacy
In a laboratory setting, NBP was tested against multiple Candida strains. The results indicated that NBP not only inhibited planktonic growth but also significantly reduced biofilm formation at sub-inhibitory concentrations. Gene expression analysis revealed downregulation of key virulence factors associated with biofilm formation and hyphal growth, suggesting its potential as a therapeutic agent against candidiasis .

Case Study 2: Insecticidal Potential
A series of experiments conducted by the European Food Safety Authority (EFSA) assessed the environmental impact of N-hydroxymethyl phthalimide derivatives on aquatic organisms. The findings confirmed that these compounds present low risk while exhibiting effective insecticidal properties against target pests, supporting their use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)phthalimide involves the release of formaldehyde upon hydrolysis. The formaldehyde can then participate in various biochemical reactions, including the formation of DNA-protein cross-links. This mechanism is particularly relevant in its potential use as a cancer therapeutic, where the formaldehyde-induced damage to cancer cells can lead to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalimide Derivatives

Structural and Functional Differences

Compound Substituent Molecular Formula Key Properties/Applications References
N-(Hydroxymethyl)phthalimide -CH₂OH C₉H₇NO₃ MIC: 200 µg/ml (C. albicans); hydroxymethylation reagent
N-Phenylphthalimide -C₆H₅ C₁₄H₉NO₂ Polymer precursor (e.g., polyimides); enzyme inhibitor (phosphatases/proteases)
N-(cyclohexylthio)phthalimide -S-C₆H₁₁ C₁₆H₁₅NO₂S Vulcanization accelerator; improves rubber heat resistance and elasticity
N-Fluormethyl phthalimide -CH₂F C₉H₆FNO₂ Agrochemical intermediate (low yield: 23%); challenges in synthesis
N-(sulfonyloxy)phthalimide -O-SO₂-R (e.g., tosyl) Variable Serine protease inactivator (k ≈ 250,000 M⁻¹s⁻¹ for chymotrypsin)
N-Adamantyl phthalimide -C₁₀H₁₅ C₁₈H₁₇NO₂ Antimicrobial/anticancer activity; induces TNF-α in HL-60 cells

Industrial and Pharmaceutical Relevance

  • Materials Science : N-(cyclohexylthio)phthalimide optimizes rubber vulcanization, whereas N-Phenylphthalimide aids polymer synthesis .
  • Drug Development : NHMP is critical in synthesizing tetracycline antibiotics, while N-Adamantyl derivatives explore anticancer pathways .

Research Findings and Trends

  • Synthesis Challenges : N-Fluormethyl phthalimide’s low yield (23%) contrasts with NHMP’s scalable preparation via DMSO-bromine systems .
  • Structural Insights : Crystal studies of N-(2-Pyridylmethyl)phthalimide reveal folded conformations influencing reactivity, a trait absent in NHMP .
  • Supramolecular Interactions : Phthalimides with tertiary amines (e.g., dendrimers) adopt folded geometries via n-π interactions, unlike zwitterionic derivatives .

Biological Activity

N-(Hydroxymethyl)phthalimide, also known as phthalimidomethanol, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, including anti-inflammatory and insecticidal activities.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Linear Formula : C₉H₇NO₃
  • CAS Number : 118-29-6

This compound features a phthalimide core, which is significant for its biological activity due to the presence of the imide functional group that can interact with various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phthalic anhydride with formaldehyde in the presence of a catalyst. This reaction allows for the introduction of a hydroxymethyl group at the nitrogen atom of the phthalimide structure, enhancing its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of phthalimide derivatives, including this compound. A notable study evaluated various phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings indicated that certain derivatives exhibited significant inhibitory effects on inducible nitric oxide synthase (iNOS) expression and pro-inflammatory cytokines such as TNF-α and IL-1β .

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

CompoundIC50 (µg/mL)Mechanism of Action
IIh8.7Inhibition of iNOS and down-regulation of TLR4 signaling pathway

2. Insecticidal Activity

This compound derivatives have also been investigated for their insecticidal properties. A recent study synthesized several phthalimide derivatives and tested their efficacy against Anastrepha suspensa, a pest fruit fly. Among the tested compounds, one derivative demonstrated a lethal dose (LD50) as low as 0.70 µg/fly, indicating strong insecticidal potential .

Table 2: Insecticidal Activity of Phthalimide Derivatives

CompoundLD50 (µg/fly)Target Insect
4a0.70Anastrepha suspensa
4c1.91Anastrepha suspensa

The biological activity of this compound is attributed to its ability to interact with specific biological pathways:

  • Anti-inflammatory Mechanism : The compound's inhibition of iNOS leads to reduced NO production, which is crucial in inflammatory responses. Additionally, it suppresses pro-inflammatory cytokines through modulation of TLR4 signaling pathways .
  • Insecticidal Mechanism : Phthalimides are known to bind to cholinesterase enzymes in insects, disrupting neurotransmission and leading to increased mortality rates among target species .

Case Study 1: Anti-inflammatory Potential

In vitro studies on RAW264.7 cells demonstrated that this compound derivatives could significantly reduce inflammation markers when exposed to LPS. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Environmental Impact

Research conducted by the European Food Safety Authority indicated that certain N-hydroxymethyl phthalimide derivatives pose low risks to aquatic organisms, making them suitable candidates for environmentally friendly insecticides .

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis protocol for N-(Hydroxymethyl)phthalimide?

NHPH is synthesized via the nucleophilic addition of formaldehyde to phthalic anhydride. A typical procedure involves dissolving phthalic anhydride in aqueous formaldehyde (37%) and reacting under basic conditions (e.g., sodium hydroxide) at 50–60°C for 2–3 hours. The product is isolated by crystallization from ethanol, yielding white crystalline solids with a melting point of 142–145°C .

Q. Which analytical methods are most effective for characterizing NHPH purity and structure?

Key techniques include:

  • Melting point analysis : Confirms purity (expected range: 142–145°C) .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) identify hydroxymethyl (-CH₂OH) and phthalimide carbonyl signals .
  • HPLC : Monitors degradation kinetics or byproduct formation under varying pH conditions .

Q. What safety protocols are critical when handling NHPH in experiments?

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust.
  • Store in airtight containers in a cool, dry environment.
  • Dispose of waste via controlled incineration or authorized chemical disposal facilities .

Advanced Research Questions

Q. How do pH and base concentration influence the degradation kinetics of NHPH?

NHPH undergoes base-catalyzed hydrolysis to phthalimide. At pH 9.0, no degradation occurs within 300 seconds, but in 0.18 M NaOH, complete conversion happens in 50 seconds. The reaction follows first-order kinetics, with rate constants increasing exponentially with hydroxide ion concentration. Adding 0.2–0.4 M 1,4-diazabicyclo[2.2.2]octane (DABCO) accelerates degradation, suggesting general base catalysis .

Q. What mechanistic role does NHPH play in multi-step syntheses of bioactive molecules?

NHPH serves as a versatile electrophile in C-N bond-forming reactions. For example:

  • Phthalimido methyl esters : React NHPH with carboxylic acids under acidic conditions to form esters via nucleophilic substitution .
  • Heterocycle synthesis : Use NHPH as a precursor for imidazo[4,5-b]pyridine derivatives, leveraging its hydroxymethyl group for cross-coupling or cyclization reactions .

Q. Can NHPH be optimized as a prodrug scaffold, and how is its release profile evaluated?

NHPH’s hydroxymethyl group enables pH-sensitive release of active agents. For example:

  • Kinetic assays : Monitor phthalimide formation under physiological pH (7.4) and elevated base conditions (e.g., 0.1 M phosphate buffer) using UV-Vis or HPLC .
  • In vitro studies : Assess cytotoxicity and hydrolysis rates in cell culture media to model drug release .

Q. What are the limitations of NHPH in aqueous reaction systems, and how can they be mitigated?

NHPH’s instability in alkaline media limits its use in water-rich environments. Strategies include:

  • Buffered systems : Maintain pH < 8.0 to slow hydrolysis.
  • Co-solvents : Use DMF or THF to reduce water activity and stabilize the hydroxymethyl group .

Q. Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Yield optimization, crystallization methodsMechanistic studies (e.g., solvent/base effects)
Characterization Purity (melting point, NMR)Degradation kinetics (HPLC, kinetic modeling)
Applications Intermediate for simple esters/amidesProdrug design, heterocyclic compound synthesis

Properties

IUPAC Name

2-(hydroxymethyl)isoindole-1,3-dione
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InChI

InChI=1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2
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InChI Key

MNSGOOCAMMSKGI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CO
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Molecular Formula

C9H7NO3
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DSSTOX Substance ID

DTXSID1026954
Record name N-(Hydroxymethyl)phthalimide
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Molecular Weight

177.16 g/mol
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CAS No.

118-29-6
Record name N-(Hydroxymethyl)phthalimide
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Synthesis routes and methods

Procedure details

Heterodisperse gel-type or macroporous anion exchangers are obtained, for example, by the phthalimide process according to U.S. Pat. No. 4,952,608, the contents of which are incorporated into the present application by reference. In this process, for example, phthalimide and formalin in 1,2-dichloroethane are first introduced and reacted to form N-methylolphthalimide. From this is produced bis(phthalimidomethyl) ether. First oleum, then polystyrene polymer beads crosslinked at 5% by weight are introduced. The suspension is heated to 70° C. and stirred for a further 18 hours. Dichloroethane is removed from the system by distillation. The resultant polymer beads are taken up in water, sodium hydroxide solution is added and the mixture is treated for 8 hours at 180° C. After they are cooled, the resultant aminomethylated polymer beads are extracted with water by washing.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
N-(Hydroxymethyl)phthalimide
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
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8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
N-(Hydroxymethyl)phthalimide
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
N-(Hydroxymethyl)phthalimide
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
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N-(Hydroxymethyl)phthalimide

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